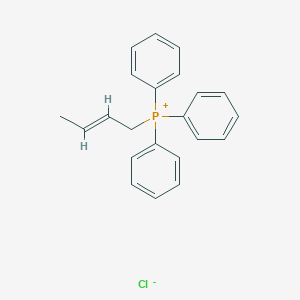

(2-Butenyl)triphenylphosphonium chloride

Descripción general

Descripción

(2-Butenyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C22H22ClP. It is a white crystalline solid that is soluble in organic solvents. This compound is commonly used in organic synthesis, particularly in the preparation of other phosphorus-containing compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Butenyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 2-butenyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

Preparation of Reagents: Triphenylphosphine and 2-butenyl chloride are prepared and purified.

Reaction Setup: The reagents are mixed in a suitable solvent, such as dichloromethane or toluene.

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize human intervention.

Análisis De Reacciones Químicas

Types of Reactions

(2-Butenyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.

Addition Reactions: It can undergo addition reactions with various electrophiles, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield (2-butenyl)triphenylphosphonium methoxide, while oxidation with hydrogen peroxide can produce (2-butenyl)triphenylphosphine oxide.

Aplicaciones Científicas De Investigación

Cell Culture and Transfection

(2-Butenyl)triphenylphosphonium chloride is utilized in cell culture methods, particularly in the transfection of cells. It facilitates the delivery of nucleic acids into cells, enhancing the efficiency of gene therapy applications. This compound serves as a carrier for plasmid DNA and RNA, promoting cellular uptake and expression of genetic material .

Gene Therapy Solutions

In the field of gene therapy, this compound plays a critical role by improving the stability and efficacy of therapeutic genes delivered to target cells. Its phosphonium group enhances membrane permeability, making it an effective tool for gene delivery systems .

Reagent in Organic Reactions

This compound is employed as a reagent in various organic synthesis reactions. It is particularly useful in the Wittig reaction, where it acts as a phosphonium ylide precursor for the formation of alkenes from carbonyl compounds. This reaction is essential for constructing complex organic molecules in pharmaceutical chemistry .

Catalytic Applications

The compound can also be utilized in catalytic processes, where it aids in the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways that require precise control over reaction conditions .

Polymer Chemistry

In materials science, this compound is investigated for its potential use in polymerization processes. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that phosphonium salts can act as initiators or catalysts in polymer formation .

Chromatography

The compound finds application in chromatographic techniques, particularly in the separation and analysis of various chemical substances. Its unique properties allow for effective retention and elution profiles in high-performance liquid chromatography (HPLC) setups .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which (2-Butenyl)triphenylphosphonium chloride exerts its effects involves the formation of stable phosphorus-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various electrophilic and nucleophilic species, which it can react with to form new compounds.

Comparación Con Compuestos Similares

Similar Compounds

(2-Butenyl)triphenylphosphine: Similar structure but lacks the chloride ion.

(2-Butenyl)triphenylphosphine oxide: An oxidized form of the compound.

(2-Butenyl)triphenylphosphonium bromide: Similar compound with a bromide ion instead of chloride.

Uniqueness

(2-Butenyl)triphenylphosphonium chloride is unique due to its specific reactivity and stability. The presence of the chloride ion makes it particularly useful in nucleophilic substitution reactions, where it can easily be replaced by other nucleophiles. This property distinguishes it from other similar compounds, which may not undergo substitution as readily.

Actividad Biológica

(2-Butenyl)triphenylphosphonium chloride (C22H22ClP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and its implications in therapeutic contexts, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of triphenylphosphine with 2-butenyl bromide. The resulting compound features a positively charged phosphonium center, which is crucial for its biological activity due to its ability to interact with cellular membranes and organelles such as mitochondria.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating multiple triphenylphosphonium derivatives, it was found that compounds with longer alkyl chains or specific substituents showed enhanced cytotoxicity against cancer cells while sparing non-malignant cells. Specifically, the compound demonstrated:

- Cytotoxicity : Effective at low micromolar concentrations (less than 10 μM) against human cancer cell lines such as MDA-MB-231 (breast carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

- Mechanism of Action : Induction of mitochondrial depolarization and permeability transition, leading to apoptosis predominantly via autophagy and caspase-independent pathways .

Selectivity for Cancer Cells

One of the notable features of this compound is its selective toxicity towards cancer cells compared to non-malignant cells. This selectivity is attributed to the preferential accumulation of the compound in mitochondria, where it disrupts mitochondrial function, leading to cell death:

- Mitochondrial Targeting : The introduction of triphenylphosphonium cations enhances mitochondrial uptake, making these compounds particularly effective in targeting cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce G1/S cell cycle arrest in treated cells, further contributing to its antiproliferative effects .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Mitochondrial Function : A study demonstrated that this compound significantly impaired mitochondrial respiration in MCF-7 breast carcinoma cells at concentrations as low as 250 nM while exhibiting much lower toxicity towards non-malignant human fibroblasts .

- Comparative Analysis : In a comparative analysis of various phosphonium salts, this compound was found to be more potent than simpler alkyl phosphonium salts in inhibiting cancer cell growth .

Research Findings Summary

Propiedades

IUPAC Name |

[(E)-but-2-enyl]-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJYJBYMQMDI-SQQVDAMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-25-5 | |

| Record name | 2-Butenyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.